1-(ethenesulfonyl)-4-(trifluoromethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(ethenesulfonyl)-4-(trifluoromethyl)benzene” is a complex organic compound. It contains a benzene ring, which is a cyclic compound with alternating double and single bonds. Attached to this ring is an ethenesulfonyl group and a trifluoromethyl group .
Synthesis Analysis
While the exact synthesis of this compound is not available, it might involve the reaction of a suitable benzene derivative with an ethenesulfonyl group and a trifluoromethyl group .Molecular Structure Analysis
The benzene ring in the molecule provides stability due to its resonance structures. The trifluoromethyl group is an electron-withdrawing group, which can affect the reactivity of the benzene ring .Chemical Reactions Analysis
The trifluoromethyl group can participate in various reactions, including trifluoromethylation of carbon-centered radical intermediates .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group could increase the compound’s polarity and boiling point .Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis of 1-(ethenesulfonyl)-4-(trifluoromethyl)benzene can be achieved through a multi-step process involving the reaction of various starting materials.", "Starting Materials": [ "Benzene", "Ethene", "Sulfur trioxide", "Hydrogen fluoride", "Trifluoromethyl iodide" ], "Reaction": [ "Step 1: Benzene is reacted with ethene in the presence of a catalyst such as aluminum chloride to form ethylbenzene.", "Step 2: Ethylbenzene is then oxidized using sulfur trioxide to form 1-phenylethyl hydrogen sulfate.", "Step 3: The 1-phenylethyl hydrogen sulfate is then treated with hydrogen fluoride to form 1-phenylethyl fluoride.", "Step 4: Trifluoromethyl iodide is reacted with the 1-phenylethyl fluoride in the presence of a base such as potassium carbonate to form 1-(ethenesulfonyl)-4-(trifluoromethyl)benzene." ] } | |
CAS-Nummer |
169339-52-0 |
Molekularformel |
C9H7F3O2S |
Molekulargewicht |
236.21 g/mol |
IUPAC-Name |
1-ethenylsulfonyl-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H7F3O2S/c1-2-15(13,14)8-5-3-7(4-6-8)9(10,11)12/h2-6H,1H2 |
InChI-Schlüssel |
IFGAAFFKMIPBOK-UHFFFAOYSA-N |
Kanonische SMILES |
C=CS(=O)(=O)C1=CC=C(C=C1)C(F)(F)F |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.